3,5-Dichloro-2-methylpyridin-4-amine

Vue d'ensemble

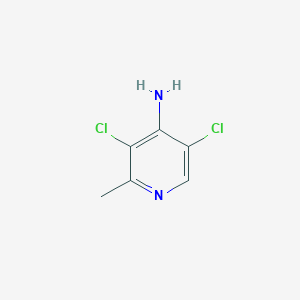

Description

3,5-Dichloro-2-methylpyridin-4-amine is a chemical compound with the molecular formula C6H6Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2-methylpyridin-4-amine can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyridine followed by amination. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the amination step can be carried out using ammonia or an amine under appropriate conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced in solid form and stored under inert atmosphere to prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloro-2-methylpyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Pharmaceutical Applications

A. Neuropathic Pain Management

Research indicates that 3,5-Dichloro-2-methylpyridin-4-amine can serve as a potential ligand for adenosine receptors, which are crucial in modulating pain pathways. Compounds derived from this structure have shown promise in reducing neuropathic pain, making them candidates for further development in pain management therapies.

B. Antihypertensive Agents

Similar derivatives have been evaluated for their antihypertensive properties. The structural modifications on the pyridine core allow for the development of compounds that can effectively lower blood pressure, presenting an avenue for new antihypertensive medications.

Agricultural Applications

A. Pest Control

In agricultural research, pyridine derivatives like this compound have been studied for their efficacy against pests. For instance, related compounds have demonstrated significant toxicity against common agricultural pests such as aphids and the Brown Planthopper (BPH), which affects rice crops. These findings suggest that such compounds could be integrated into pest management strategies.

B. Herbicide Development

The compound also serves as an intermediate in the synthesis of herbicides. Its derivatives are utilized to create more effective herbicides that target specific weeds while minimizing harm to crops .

Case Studies

A. Neuropathic Pain Research

In a study focusing on neuropathic pain, compounds derived from this compound were tested in animal models. Results indicated a significant reduction in pain responses compared to control groups, supporting its potential therapeutic role.

B. Agricultural Field Trials

Field trials assessing the efficacy of pyridine derivatives against BPH showed promising results, with treated plots experiencing lower pest populations and higher crop yields compared to untreated controls. This highlights the practical application of this compound in sustainable agriculture practices.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Pharmaceuticals | Neuropathic Pain Management | Potential adenosine receptor ligand with analgesic properties |

| Pharmaceuticals | Antihypertensive Agents | Compounds developed to lower blood pressure |

| Agriculture | Pest Control | Efficacy against pests like aphids and BPH |

| Agriculture | Herbicide Development | Intermediate for synthesizing effective herbicides |

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-2-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,5-Dichloro-4-methylpyridin-2-amine

- 2-Amino-3,5-dichloropyridine

- 3,5-Dichloro-4-pyridinamine

Uniqueness

3,5-Dichloro-2-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .

Activité Biologique

3,5-Dichloro-2-methylpyridin-4-amine (CAS Number: 195045-26-2) is a pyridine derivative that has garnered attention due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two chlorine atoms and a methyl group at specific positions. Its molecular formula is , which influences its solubility and reactivity in biological systems. The presence of the amino group enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Cytochrome P450 Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism, leading to altered pharmacokinetics of co-administered drugs.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities. Its structural characteristics may contribute to its effectiveness against various pathogens .

Biological Activity Evaluation

Recent research has evaluated the biological activity of this compound through various assays. Below is a summary of findings from selected studies:

Case Studies and Applications

- Pharmacological Research : In a study exploring novel inhibitors for drug metabolism, this compound was highlighted for its potential as a lead compound due to its selective inhibition of CYP1A2. This finding is crucial for developing drugs that require precise metabolic control.

- Antimicrobial Development : A series of derivatives based on this compound were synthesized and tested for their antimicrobial properties. The results indicated that modifications to the pyridine ring could enhance activity against resistant strains of bacteria, suggesting avenues for new antibiotic development .

Propriétés

IUPAC Name |

3,5-dichloro-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWROTFWPALSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352458 | |

| Record name | 3,5-dichloro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195045-26-2 | |

| Record name | 3,5-dichloro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.